![molecular formula C25H40O5 B14519821 4-[(17-Carboxyheptadecyl)oxy]benzoic acid CAS No. 62454-75-5](/img/structure/B14519821.png)
4-[(17-Carboxyheptadecyl)oxy]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(17-Carboxyheptadecyl)oxy]benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid moiety linked to a long aliphatic chain through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid typically involves the esterification of benzoic acid derivatives followed by hydrolysis. One common method is to react 4-hydroxybenzoic acid with 17-bromoheptadecanoic acid under basic conditions to form the ether linkage. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The resulting ester is then hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(17-Carboxyheptadecyl)oxy]benzoic acid undergoes various chemical reactions typical of carboxylic acids and aromatic compounds. These include:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used under acidic conditions to introduce substituents onto the benzene ring.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-[(17-Carboxyheptadecyl)oxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of functional materials.
Mechanism of Action
The mechanism of action of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The long aliphatic chain may also influence the compound’s ability to interact with lipid membranes, affecting its bioavailability and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A precursor in the synthesis of 4-[(17-Carboxyheptadecyl)oxy]benzoic acid.
Benzoic acid: A simpler aromatic carboxylic acid with similar reactivity.
4-(Alkoxy)benzoic acids: Compounds with varying lengths of alkyl chains attached to the benzoic acid moiety.
Uniqueness
This compound is unique due to its long aliphatic chain, which imparts distinct physicochemical properties such as increased hydrophobicity and potential for self-assembly. This structural feature differentiates it from simpler benzoic acid derivatives and enhances its applicability in specialized research and industrial applications.
Properties
CAS No. |
62454-75-5 |
|---|---|
Molecular Formula |
C25H40O5 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-(17-carboxyheptadecoxy)benzoic acid |
InChI |
InChI=1S/C25H40O5/c26-24(27)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-21-30-23-19-17-22(18-20-23)25(28)29/h17-20H,1-16,21H2,(H,26,27)(H,28,29) |
InChI Key |
UXALZBYMJPKVBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


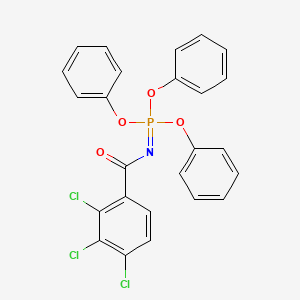
![2-Bromonaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14519758.png)
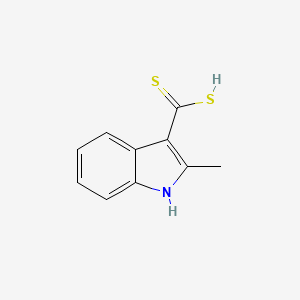
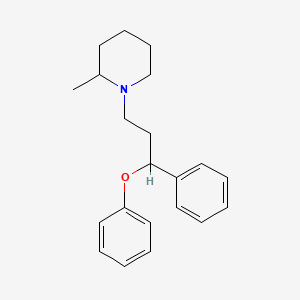
![2-[(E)-(2-Aminophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide](/img/structure/B14519772.png)
![N-[2-([2,3'-Biquinolin]-2'-yl)cyclohexylidene]hydroxylamine](/img/structure/B14519784.png)
![1-[3-(2-Chlorophenoxy)-3-phenylpropyl]-2-methylpiperidine](/img/structure/B14519794.png)
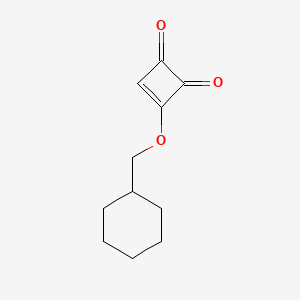
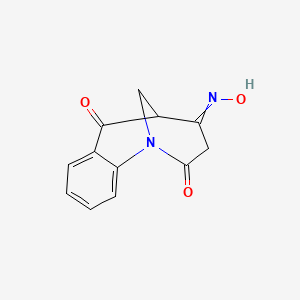
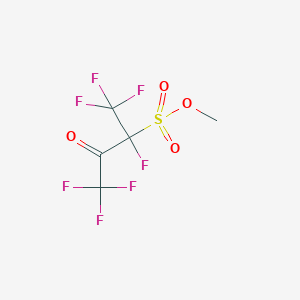
![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)

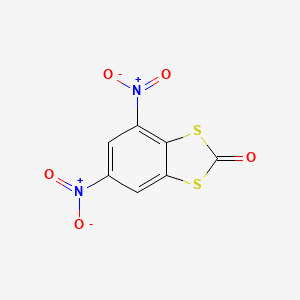
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
